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molecular formula C8H11ClN2 B3033010 1-(4-Chlorophenyl)ethane-1,2-diamine CAS No. 69810-94-2

1-(4-Chlorophenyl)ethane-1,2-diamine

Cat. No. B3033010
M. Wt: 170.64 g/mol
InChI Key: DYQPAVDDRLNLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04217350

Procedure details

The 1-[2-hydroxy-3-(2-methoxyphenyloxy)-propyl]-4-[2-(4-chloroanilino)-ethylamino]-piperidine can be prepared as follows: A mixture of 38 g of p-chloroaniline and 31 g of 2-bromoethylamine-hydrobromide is heated to 70° C. with stirring. After 30 minutes 75 ml of diethyl ketone are added and the mixture is refluxed for 4 hours. The black solution is then concentrated under reduced pressure. The residue is made alkaline with 2 N sodium carbonate solution and extracted with three 100 ml portions of chloroform. The residual oil is fractionally distilled in vacuo to yield 1-(4-chlorophenyl)-ethylenediamine with a boiling point of 130°-135° C. (1.5 torr).
Name
1-[2-hydroxy-3-(2-methoxyphenyloxy)-propyl]-4-[2-(4-chloroanilino)-ethylamino]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
2-bromoethylamine-hydrobromide
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC(COC1C=CC=CC=1OC)CN1CCC([N:10]2[CH2:14][CH2:13][N:12](C3C=CC(Cl)=CC=3)C2=O)CC1.[Cl:33][C:34]1[CH:40]=[CH:39][C:37](N)=[CH:36][CH:35]=1.Br.BrCCN>C(C(CC)=O)C>[Cl:33][C:34]1[CH:40]=[CH:39][C:37]([CH:13]([NH2:12])[CH2:14][NH2:10])=[CH:36][CH:35]=1 |f:2.3|

Inputs

Step One
Name
1-[2-hydroxy-3-(2-methoxyphenyloxy)-propyl]-4-[2-(4-chloroanilino)-ethylamino]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN1CCC(CC1)N1C(N(CC1)C1=CC=C(C=C1)Cl)=O)COC1=C(C=CC=C1)OC
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
2-bromoethylamine-hydrobromide
Quantity
31 g
Type
reactant
Smiles
Br.BrCCN
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)C(=O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The black solution is then concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with three 100 ml portions of chloroform
DISTILLATION
Type
DISTILLATION
Details
The residual oil is fractionally distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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